2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring substituted with a 5-fluoropyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclobutanol under specific conditions. One common method involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with cyclobutanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a cyclobutanone derivative, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The cyclobutanol ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A similar compound used as a starting material in the synthesis of various fluoropyrimidine derivatives.
2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol: A methylated derivative with similar properties and applications.
Uniqueness
2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a fluoropyrimidine moiety and a cyclobutanol ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(5-fluoropyrimidin-2-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYJTQHIHBQVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=C(C=N2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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